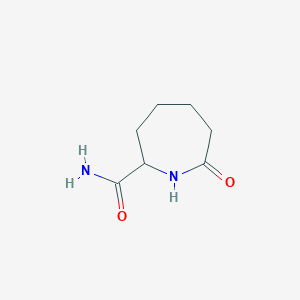

7-Oxoazepane-2-carboxamide

Description

Properties

CAS No. |

118950-97-3 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

7-oxoazepane-2-carboxamide |

InChI |

InChI=1S/C7H12N2O2/c8-7(11)5-3-1-2-4-6(10)9-5/h5H,1-4H2,(H2,8,11)(H,9,10) |

InChI Key |

OYIAQOXMUAYRAH-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)NC(C1)C(=O)N |

Canonical SMILES |

C1CCC(=O)NC(C1)C(=O)N |

Synonyms |

1H-Azepine-2-carboxamide,hexahydro-7-oxo-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Oxoazepane 2 Carboxamide Systems

Nucleophilic Acyl Substitution Reactions of the Carboxamide Functionality

The primary carboxamide group at the C-2 position is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlumenlearning.com This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group (in this case, ammonia (B1221849) or an amine derivative) to yield the substituted product. vanderbilt.eduyoutube.com The reactivity of the carboxamide is generally lower than that of esters or acid anhydrides due to the poor leaving group ability of the amide anion. youtube.com Consequently, these reactions often require forcing conditions, such as heat or acid/base catalysis.

Key examples of nucleophilic acyl substitution at the carboxamide functionality include:

Hydrolysis: Under acidic or basic conditions with heat, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 7-oxoazepane-2-carboxylic acid, releasing ammonia. Basic hydrolysis proceeds via direct attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the carbonyl carbon's electrophilicity. vanderbilt.eduyoutube.com

Transamidation: This reaction involves the exchange of the amide's nitrogen group with a different amine. nih.gov While challenging, transamidation can be achieved, often catalyzed by metal salts or requiring a large excess of the incoming amine. nih.govmdpi.com For instance, reaction with a secondary amine like piperidine (B6355638) would yield N-(7-oxoazepan-2-oyl)piperidine. The efficiency of such reactions can be influenced by the nucleophilicity and steric bulk of the incoming amine. mdpi.com

| Reaction Type | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂O | H₃O⁺ or OH⁻, Heat | 7-Oxoazepane-2-carboxylic acid |

| Alcoholysis | R'OH (e.g., Methanol) | Acid Catalyst, Heat | Methyl 7-oxoazepane-2-carboxylate |

| Transamidation | R'₂NH (e.g., Piperidine) | Heat, Catalyst (optional) | N-(7-oxoazepan-2-oyl)piperidine |

Rearrangement Pathways Involving 7-Oxoazepane Rings

The seven-membered azepane lactam ring, also known as an ε-caprolactam ring, is central to several important molecular rearrangement reactions. These reactions are fundamental in synthetic chemistry for constructing and modifying medium-sized nitrogen-containing rings. nih.gov The most notable of these are the Beckmann and Schmidt rearrangements, which are classic methods for synthesizing lactams from cyclic ketones. organic-chemistry.orgwikipedia.org

Intramolecular Ring Expansions and Contractions

Rearrangements involving the 7-oxoazepane skeleton are typically intramolecular, involving the migration of a group within the molecule. These processes can lead to changes in ring size.

Ring Expansion: The formation of the azepan-2-one (B1668282) (ε-caprolactam) ring itself is a classic example of a ring expansion reaction. The Beckmann rearrangement of cyclohexanone (B45756) oxime expands the six-membered carbocyclic ring into a seven-membered lactam. nih.govwikipedia.org Similarly, the Schmidt reaction of cyclohexanone with hydrazoic acid (HN₃) achieves the same ring expansion. wikipedia.orgorganic-chemistry.org These reactions are crucial for the industrial production of caprolactam, the monomer for Nylon 6. wikipedia.org

Ring Contraction: While less common for this specific system, ring contraction pathways exist for other cyclic systems, such as the Wolff rearrangement of α-diazoketones, which can convert a cyclic ketone into a ring-contracted carboxylic acid derivative. libretexts.org Applying such a strategy to a derivative of the 7-oxoazepane ring could theoretically lead to a substituted piperidine or pyrrolidine (B122466) system.

| Rearrangement | Typical Precursor | Product | Key Feature |

|---|---|---|---|

| Beckmann Rearrangement | Cyclic Ketoxime (e.g., Cyclohexanone oxime) | Lactam (e.g., ε-Caprolactam) | Acid-catalyzed rearrangement of an oxime. organic-chemistry.org |

| Schmidt Reaction | Cyclic Ketone (e.g., Cyclohexanone) + HN₃ | Lactam (e.g., ε-Caprolactam) | Acid-catalyzed reaction of a ketone with hydrazoic acid. wikipedia.org |

| Tiffeneau–Demjanov Rearrangement | Aminomethyl cycloalkanol | Ring-expanded cyclic ketone | Rearrangement via diazotization of an amino alcohol. libretexts.org |

Detailed Mechanistic Elucidation of Rearrangement Processes

The mechanisms of the Beckmann and Schmidt rearrangements have been studied extensively and provide insight into the behavior of related cyclic systems.

Beckmann Rearrangement: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid. organic-chemistry.orgmasterorganicchemistry.com The key step is the concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. This migration occurs simultaneously with the cleavage of the N-O bond, expelling a molecule of water and forming a nitrilium ion intermediate. organic-chemistry.org This intermediate is then attacked by water, and subsequent tautomerization of the resulting imidic acid form yields the final, stable lactam product. masterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction of a ketone begins with the acid-catalyzed activation of the carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. wikipedia.orgorganic-chemistry.org This intermediate loses water to form a diazoiminium ion. A rearrangement then occurs where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of dinitrogen (N₂), a thermodynamically very stable leaving group. wikipedia.org This process is mechanistically related to the Beckmann rearrangement and also forms a nitrilium ion. wikipedia.org This ion is subsequently hydrated and tautomerizes to produce the amide or lactam. wikipedia.org

Other Transformations of the Azepane Lactam Ring

Beyond rearrangement reactions, the lactam ring in 7-Oxoazepane-2-carboxamide can undergo several other transformations characteristic of cyclic amides.

Lactam Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert 7-oxoazepane-2-carboxamide into an azepane-2-carboxamide, effectively removing the lactam functionality to yield a cyclic amine.

N-Alkylation/N-Acylation: The nitrogen atom of the lactam is nucleophilic and can react with electrophiles. Although the lone pair on the nitrogen is delocalized by resonance with the carbonyl group, it can still be alkylated or acylated under appropriate basic conditions that deprotonate the N-H bond, increasing its nucleophilicity.

Ring-Opening Polymerization: The parent compound, ε-caprolactam, is famous for its ability to undergo ring-opening polymerization to form Nylon 6. This process can be initiated by water, acids, or bases and involves the nucleophilic attack on the lactam carbonyl, leading to the cleavage of the amide bond and propagation of a polymer chain. While the C-2 carboxamide substituent would influence the polymerization kinetics and properties of the resulting polymer, the fundamental reactivity of the lactam ring remains.

Advanced Structural and Conformational Analysis of 7 Oxoazepane 2 Carboxamide Derivatives

Spectroscopic Characterization Techniques Applied to 7-Oxoazepane-2-carboxamide Systems

A suite of spectroscopic methods is employed to elucidate the structural and electronic properties of these compounds, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of 7-oxoazepane-2-carboxamide derivatives. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton environments within the molecule.

In ¹H NMR spectra of related oxazepane structures, distinct signals can be assigned to the various protons within the ring and its substituents. For instance, in 1,3-oxazepane-4,7-dione compounds, proton signals are observed across a range of chemical shifts (ppm), which can be definitively assigned using two-dimensional techniques like COSY (Correlation Spectroscopy). researchgate.net The coupling patterns observed in these spectra provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation.

Similarly, ¹³C NMR provides a detailed picture of the carbon skeleton. The chemical shifts of the carbonyl carbon (C=O) and the carbons adjacent to the nitrogen and oxygen atoms are particularly informative about the electronic environment and hybridization within the 7-oxoazepane ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for an Oxazepane Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H7 | 7.56–7.93 | s |

| H12 | 3.01–3.22 | t |

| H13 | 1.71–1.76 | quintet |

| Hy (methyl) | 0.85–0.94 | t |

Note: This table is based on data for 1,3-oxazepane-4,7-dione compounds and serves as an illustrative example of the types of data obtained from NMR spectroscopy. researchgate.net

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of molecules. These studies can precisely determine bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional structure. For heterocyclic ring systems, X-ray diffraction can reveal the preferred puckering of the ring, such as chair, boat, or twist-boat conformations. nih.govresearchgate.net

In a study of a tetraoxazocane ring, a related heterocyclic system, X-ray diffraction revealed a boat-chair conformation in the crystalline state. nih.govresearchgate.net This conformation was found to be influenced by intramolecular interactions. nih.govresearchgate.net Theoretical calculations, often performed in conjunction with X-ray diffraction, can help to understand the relative energies of different possible conformations. nih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, the molecular formula can be confirmed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to distinguish between compounds with the same nominal mass but different elemental compositions.

In the analysis of related azaspiro compounds, mass spectrometry has been used to confirm the calculated molecular weights. univ.kiev.ua For example, for tert-butyl-1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate, the calculated mass-to-charge ratio (m/z) for the [M-(t-Bu)] fragment was 169.18, and the found value was 169.1, confirming the structure. univ.kiev.ua

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds. nih.gov For 7-oxoazepane-2-carboxamide, key vibrational bands would include the C=O stretching of the amide and the lactam, N-H stretching and bending of the amide, and C-N stretching vibrations. rjpbcs.comresearchgate.net For instance, in carbamazepine, a molecule containing an azepine ring and a carboxamide group, the C=O stretching vibration is observed at 1677 cm⁻¹. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) can indicate the presence of chromophores, such as carbonyl groups and aromatic rings, if present as substituents. nih.gov

Conformational Preferences and Dynamics of the 7-Oxoazepane Ring

Seven-membered rings, such as the azepane ring in 7-oxoazepane-2-carboxamide, are conformationally flexible and can exist in a variety of non-planar conformations. dalalinstitute.com The most stable conformations aim to minimize steric strain and torsional strain. Common conformations for seven-membered rings include the chair, boat, and twist-boat forms, as well as intermediate conformations.

The conformational preferences of the 7-oxoazepane ring are influenced by several factors, including the nature and position of substituents, and the presence of intramolecular interactions. rsc.org The planarity of the amide bond and the presence of the sp²-hybridized carbonyl carbon introduce constraints on the ring's flexibility. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of different conformations and to understand the energetic barriers between them. rsc.org

Intramolecular Interactions and Hydrogen Bonding in 7-Oxoazepane-2-carboxamide Structures

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of 7-oxoazepane-2-carboxamide. doi.org A hydrogen bond can form between the amide N-H proton (donor) and the lactam carbonyl oxygen (acceptor), or vice versa depending on the specific derivative. The formation of such an intramolecular hydrogen bond can lock the molecule into a more rigid conformation.

The presence of intramolecular hydrogen bonds can be inferred from spectroscopic data. In FT-IR spectroscopy, the O-H or N-H stretching frequency can be red-shifted (shifted to lower wavenumbers) upon hydrogen bond formation. nih.gov For example, in N-acetylproline, the formation of a strong intramolecular hydrogen bond causes the O-H stretch vibration to decrease from ~3200 cm⁻¹ to ~2600 cm⁻¹. nih.gov Similarly, in NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond can be affected.

Computational and Theoretical Investigations of 7 Oxoazepane 2 Carboxamide Compounds

Quantum Mechanical Studies of Reaction Pathways and Energy Barriers

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions at the molecular level. While direct quantum mechanical studies on 7-oxoazepane-2-carboxamide are not extensively documented, research on closely related 2-oxoazepane derivatives offers valuable insights into potential reaction pathways and their associated energy barriers.

A notable study focused on the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids. This rearrangement involves the cleavage of an amide bond, a process that typically requires harsh conditions, yet in this case, proceeds readily at room temperature. Quantum mechanical investigations were employed to understand the facility of this transformation.

The theoretical study proposed a concerted mechanism for the rearrangement. The calculations revealed that the energy of the transition states could be significantly lowered by the participation of a catalytic water molecule. This highlights the role of the surrounding solvent environment in facilitating the reaction. The calculated energy barriers for the uncatalyzed and water-assisted pathways provide a quantitative measure of this catalytic effect.

Molecular Modeling for Conformational Analysis and Stability

The three-dimensional structure of a molecule is fundamental to its physical and biological properties. Molecular modeling techniques are employed to explore the conformational landscape of molecules and identify their most stable geometries. For 7-oxoazepane-2-carboxamide, the conformational preferences are largely dictated by the seven-membered azepane ring.

Studies on ε-caprolactam, the parent structure of 7-oxoazepane-2-carboxamide, and its derivatives have consistently shown that the seven-membered ring predominantly adopts a chair-type conformation. This chair conformation is the most stable arrangement, minimizing steric strain and torsional interactions within the ring. It is therefore highly probable that the azepane ring in 7-oxoazepane-2-carboxamide also exists primarily in a chair-like geometry.

Conformational analysis of substituted ε-caprolactams has been investigated using both X-ray crystallography and NMR spectroscopy, providing experimental validation for the computationally predicted chair conformations. For instance, in 6-substituted caprolactams, a methyl ester group was found to prefer an equatorial position. In another study, cis-isomers of C-2 and C-6 disubstituted caprolactams were observed to have a single chair form with both substituents in equatorial positions.

In Silico Approaches for Chemical Behavior Prediction

In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the chemical and biological behavior of molecules, thereby accelerating the process of drug discovery and chemical safety assessment. These approaches can estimate a variety of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as physicochemical characteristics.

For a molecule like 7-oxoazepane-2-carboxamide, in silico tools can be utilized to predict its drug-likeness and potential pharmacokinetic profile. Quantitative Structure-Activity Relationship (QSAR) models are a key component of these predictive methods. QSAR models attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing a robust QSAR model for a particular biological target, the activity of new, untested compounds like 7-oxoazepane-2-carboxamide could be predicted.

The prediction of ADMET properties is another crucial application of in silico approaches. Various software platforms can estimate parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structure and a vast database of experimentally determined properties of other compounds. While specific in silico ADMET predictions for 7-oxoazepane-2-carboxamide are not publicly available, the general principles of these predictive models would be applicable. The table below illustrates the types of properties that can be predicted using such in silico tools.

| Property | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound reaching the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Renal Clearance | Estimates the rate at which the compound is cleared by the kidneys. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

Theoretical Studies on Intramolecular Catalysis

Intramolecular catalysis, where a functional group within a molecule accelerates a reaction at another site in the same molecule, is a fundamental concept in chemistry and enzymology. Theoretical studies are invaluable for elucidating the mechanisms of such processes.

As discussed in section 5.1, the theoretical investigation into the rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids provides a compelling example of computationally explored intramolecular catalysis in a related system. The study suggested a direct role for the carboxylic acid group at the 4-position of the 2-oxoazepane ring in facilitating the rearrangement.

The quantum mechanical calculations indicated that the carboxylic acid group participates directly in the intramolecular catalysis, likely through proton transfer, which lowers the activation energy of the reaction. This finding underscores the ability of computational chemistry to reveal subtle mechanistic details that can be difficult to probe experimentally. While this study was not on 7-oxoazepane-2-carboxamide itself, it demonstrates the potential for functional groups on the azepane ring to engage in intramolecular catalysis, a possibility that could be explored for the 2-carboxamide (B11827560) group through similar theoretical investigations.

An exploration of the biological activities and underlying mechanisms within the 7-oxoazepane-2-carboxamide class of compounds reveals a scaffold with significant potential in diverse therapeutic areas. This article delves into the research surrounding its derivatives and analogs, focusing on antimicrobial and anti-prion activities, enzyme and receptor interactions, and its role in modulating biological processes and stabilizing peptide structures.

Structure Activity Relationship Sar Studies of 7 Oxoazepane 2 Carboxamide Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 7-oxoazepane-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on the azepane ring and the carboxamide moiety. Research has systematically introduced a variety of functional groups to probe their effects on the compound's interaction with biological targets.

For instance, in the development of anticancer agents, modifications to related core structures like benzoxaboroles have demonstrated that the addition of propanamide side chains at the 7-position can yield compounds with potent activity against ovarian cancer cells. nih.gov Specifically, derivatives with these modifications have shown IC50 values in the nanomolar range, indicating high potency. nih.gov The introduction of different substituents on the aromatic rings of analogous carboxamide-containing compounds, such as quinoxaline-2-carboxamides, has also been shown to modulate antimycobacterial activity. mdpi.com While a direct correlation with lipophilicity was not always observed, the presence of N-benzyl groups often resulted in superior activity compared to N-phenyl derivatives. mdpi.com

Similarly, in the context of Toll-like receptor 7 (TLR7) agonists, systematic SAR studies on related imidazoquinoline amines revealed that the introduction of a carboxamide group could significantly enhance selectivity for hTLR7 over hTLR8. exlibrisgroup.com The position and nature of substituents on the benzyl (B1604629) group were also found to be critical, with a p-hydroxymethyl group leading to a potent and specific hTLR7 agonist. exlibrisgroup.com

The following interactive table summarizes the impact of various substituents on the biological activity of different carboxamide derivatives, drawing parallels to the SAR principles applicable to 7-oxoazepane-2-carboxamides.

Stereochemical Influence on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of chiral molecules like 7-oxoazepane-2-carboxamide, which possesses a stereocenter at the 2-position of the azepane ring. The three-dimensional arrangement of atoms can drastically alter a molecule's ability to interact with its biological target, as biomolecules such as receptors and enzymes are themselves chiral. nih.gov

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacologic profiles, including bioavailability, metabolism, potency, and selectivity. nih.gov One enantiomer may be biologically active while the other is inactive or even exhibits a different, sometimes undesirable, activity. nih.gov For a drug to exert its effect, specific parts of its structure must interact with corresponding regions of its binding site. nih.gov The precise 3D arrangement of the active enantiomer allows for this optimal interaction, whereas its mirror image may not be able to align correctly. nih.gov

In the broader context of drug design, the influence of stereochemistry is a well-established principle. For example, in studies of FL118, a camptothecin (B557342) analogue, derivatives with substitutions at different positions (position 7 versus position 9) showed markedly different antitumor efficacies. nih.gov This highlights how the spatial positioning of functional groups, a concept central to stereochemistry, dictates biological outcomes. While this example does not directly describe the enantiomers of 7-oxoazepane-2-carboxamide, it underscores the critical importance of the spatial arrangement of substituents for biological activity.

The following table illustrates the general principles of stereochemical influence on drug action.

Computational Approaches in SAR Elucidation (e.g., Modified POM Analysis)

Computational chemistry has become an indispensable tool in elucidating the structure-activity relationships of complex molecules, including 7-oxoazepane-2-carboxamide derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations provide valuable insights into the molecular interactions governing biological activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activities. mdpi.comnih.govnih.gov These models can identify key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are crucial for activity. mdpi.com For instance, in a study of thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed with high predictive capabilities (q² > 0.8), indicating their robustness. mdpi.com Such models can guide the design of new, more potent analogues by highlighting regions of the molecule where modifications are likely to enhance activity.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method helps to visualize the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. mdpi.com For example, docking studies of benzotriazinone carboxamide derivatives as alpha-glucosidase inhibitors revealed that the most potent compounds fit well into the enzyme's active site, forming key interactions with amino acid residues like Asp349 and Phe177. mdpi.com

While the term "Modified POM Analysis" is not widely found in the provided search results, the principles of Petra/Osiris/Molinspiration (POM) analysis, which involve calculating molecular properties to predict drug-likeness and potential biological activities, are encompassed within the broader scope of QSAR and computational drug design. These approaches collectively aim to reduce the time and cost of drug discovery by prioritizing the synthesis of compounds with a higher probability of success. researchgate.net

The following table summarizes the key computational approaches used in SAR studies.

Advanced Applications and Future Research Directions for 7 Oxoazepane 2 Carboxamide in Chemical Science

Integration into Peptidomimetic Design Strategies

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a crucial strategy in drug discovery to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. nih.govfrontiersin.org The rigid framework of 7-oxoazepane-2-carboxamide makes it an excellent candidate for incorporation into peptidomimetic structures as a constrained amino acid surrogate.

The introduction of cyclic amino acids into a peptide sequence is a well-established method for rigidifying the peptide backbone. researchgate.net This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The seven-membered ring of 7-oxoazepane-2-carboxamide can induce specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes. mdpi.com Molecular modeling and NMR studies of dipeptides containing quaternary α,α-2-oxoazepane α-amino acids have indicated their ability to drive the adoption of β-turn secondary structures. mdpi.com

Research on enantiopure 7-substituted azepane-2-carboxylic acids has demonstrated their utility as templates for creating conformationally constrained peptidomimetics. researchgate.net For instance, a cyclic RGD (Arg-Gly-Asp) pentapeptide analogue incorporating a 7-substituted azepane-2-carboxylic acid linker exhibited promising activity as an αvβ3 integrin inhibitor. researchgate.net This highlights the potential of the azepane scaffold in designing ligands for therapeutic targets.

The synthesis of peptidomimetics containing the 7-oxoazepane-2-carboxamide core can be achieved through established peptide coupling techniques. The carboxamide group can be derived from the corresponding carboxylic acid, allowing for the attachment of various amino acids or peptide fragments. Furthermore, the lactam nitrogen and the exocyclic amide nitrogen offer sites for further functionalization to modulate the compound's physicochemical properties.

Table 1: Potential Advantages of Integrating 7-Oxoazepane-2-carboxamide into Peptidomimetics

| Feature | Advantage in Peptidomimetic Design |

| Conformational Rigidity | Pre-organizes the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity. |

| Induction of Secondary Structures | Can promote the formation of specific secondary structures like β-turns, which are crucial for molecular recognition. |

| Enhanced Stability | The cyclic and non-natural structure can confer resistance to enzymatic degradation by proteases. |

| Scaffold for Diversity | The azepane ring and carboxamide group provide multiple points for chemical modification to optimize properties. |

Development of Novel N-Heterocyclic Scaffolds for Chemical Biology

N-heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and chemical biology, forming the core of a vast number of biologically active molecules. The 7-oxoazepane-2-carboxamide structure represents a versatile starting point for the synthesis of novel and diverse N-heterocyclic scaffolds. Through chemical modifications of its core structure, libraries of compounds can be generated for screening against various biological targets.

The lactam ring of 7-oxoazepane-2-carboxamide can be subjected to various chemical transformations. For example, reduction of the lactam carbonyl group would yield a functionalized azepane, a common motif in bioactive compounds. researchgate.net Alternatively, ring-opening reactions could lead to linear amino acid derivatives with unique functionalities. The carboxamide group also serves as a handle for diversification, allowing for the attachment of different substituents to explore the chemical space around the core scaffold.

Alicyclic β- and γ-amino acids, which share structural similarities with 7-oxoazepane-2-carboxamide, have been utilized as valuable scaffolds for the stereocontrolled synthesis of carbocyclic nucleoside analogs. mdpi.comnih.gov This suggests that 7-oxoazepane-2-carboxamide could similarly be a precursor for the synthesis of novel nucleoside and nucleotide analogues with potential antiviral or anticancer activities.

The development of combinatorial libraries based on the 7-oxoazepane-2-carboxamide scaffold would be a powerful tool for discovering new bioactive compounds. By systematically varying the substituents on the azepane ring and the carboxamide moiety, a large number of structurally diverse molecules can be synthesized and screened for their biological activities. This approach has been successful in identifying lead compounds for a wide range of therapeutic targets.

Table 2: Potential Derivatizations of the 7-Oxoazepane-2-carboxamide Scaffold for Chemical Biology

| Modification Site | Potential Reaction | Resulting Scaffold/Functionality |

| Lactam Carbonyl | Reduction | Azepane with a carboxamide side chain |

| Lactam N-H | Alkylation, Acylation | N-substituted azepanes |

| Carboxamide N-H | Alkylation, Acylation | N'-substituted carboxamides |

| Azepane Ring | Ring-opening hydrolysis | Linear γ-amino acid derivative |

Contributions to Specialty Chemicals and Polymer Science

While direct applications of 7-oxoazepane-2-carboxamide in polymer science are not yet extensively documented, its structure suggests significant potential as a functional monomer for the synthesis of specialty polyamides and other polymers. The presence of both a polymerizable lactam ring and a modifiable carboxamide group opens avenues for creating polymers with tailored properties.

The ring-opening polymerization of lactams is a major industrial process for the production of polyamides, such as Nylon 6 from ε-caprolactam. The 7-oxoazepane-2-carboxamide monomer could potentially undergo anionic or hydrolytic ring-opening polymerization to produce a polyamide with pendant carboxamide groups. These pendant groups could serve as sites for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This would enable the creation of specialty polyamides with unique properties, such as improved hydrophilicity, specific binding capabilities, or reactive sites for crosslinking.

The incorporation of functional monomers is a key strategy in designing advanced polymeric materials. For example, the synthesis of functional and biodegradable poly(amino esters) has been achieved using 1,4-oxazepan-7-one (B12977673) as a monomer precursor, which allows for the introduction of various pendant groups. nih.gov Similarly, 7-oxoazepane-2-carboxamide could be used as a comonomer in copolymerizations with other lactams, such as ε-caprolactam, to introduce functionality into traditional polyamides. Even a small amount of this functional monomer could significantly alter the properties of the resulting copolymer, leading to materials with enhanced performance characteristics for specific applications.

The development of specialty polyamides with tailored functionalities is an active area of research, with applications ranging from biomedical devices to high-performance engineering plastics. arkema.com The ability to precisely control the chemical structure and functionality of polyamides is crucial for meeting the demands of these advanced applications. 7-Oxoazepane-2-carboxamide represents a promising, yet underexplored, building block for the next generation of specialty polymers.

Q & A

Q. How should ethical considerations in 7-Oxoazepane-2-carboxamide research be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.